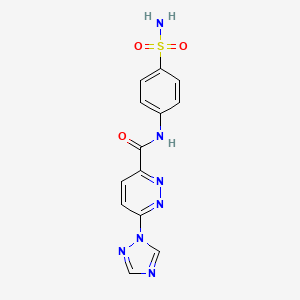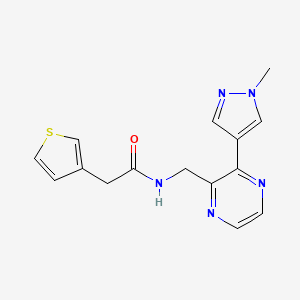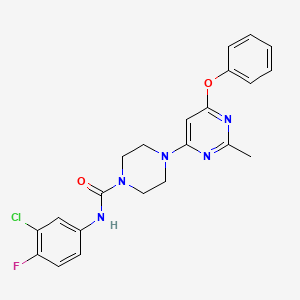
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride is a chemical compound that has been studied in various contexts, including its potential as a prodrug and its involvement in chemical reactions and syntheses. The compound is related to sulfonamide derivatives, which are known for their wide range of applications in medicinal chemistry, such as carbonic anhydrase inhibitors .
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been explored through different methods. For instance, the solvent-free condensation of ketones with malononitrile catalyzed by a methanesulfonic acid/morpholine system has been reported to yield good results in terms of reaction yields and time efficiency . Additionally, the electrochemical synthesis of sulfonamide derivatives has been achieved by the oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids, which allows for the isolation of mono- and disulfone derivatives by controlling the exerted potentials . Furthermore, N-methyl morpholine, a related compound, can be synthesized from dichloroethyl ether and methylamine, with high yield and purity under optimized conditions .
Molecular Structure Analysis
The molecular structure and dynamics of N-sulfonyl morpholines have been studied using variable-temperature (1)H NMR spectroscopy. These studies have revealed the influence of exocyclic conjugation on the inversion of the morpholine ring, with the barrier to ring inversion being affected by the electron-withdrawing power of substituents . X-ray data have also shown the preferred conformation of the sulfonamide group and the orientation of the sulfonyl group in these molecules .
Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For example, N-(2-halophenyl)methanesulfonamides have been used to synthesize 1-methylsulfonyl-indoles with functional groups at the 2-position in a single step, indicating the versatility of sulfonamide derivatives in synthetic chemistry . Additionally, N-methane-sulfonyl-isoindolines, which are structurally related, have been prepared as precursors for the generation of carbocyclic substituted 2H-isoindoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by their molecular structure. The kinetics of hydrolysis of N-acyl derivatives of N-methylsulfonamides have been studied, showing maximal stability at pH around 4 and quantitative enzymatic hydrolysis to yield the parent sulfonamide . The derivatives with an ionizable amino function in the acyl moiety possess high water solubility and adequate lipophilicity at physiological pH, which is important for their potential as prodrugs .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Amine Protecting and Activating Groups : N-methyl-1-(morpholin-2-yl)methanesulfonamide hydrochloride is used in synthesizing morpholines by acting as an amine protecting/activating group. This method has been applied in the formal synthesis of antidepressant drugs like reboxetine (Fritz et al., 2011).
Synthesis of Anti-Acetylcholinesterase Agents : This compound is involved in the synthesis of various agents with anti-acetylcholinesterase activity, indicative of potential applications in treating conditions like Alzheimer's disease (Holan et al., 1997).
Corrosion Inhibition : In the field of material science, compounds like N-[morpholin-4-yl(phenyl)methyl]acetamide, which are structurally similar to this compound, have been studied for their corrosion inhibiting effects on mild steel in acidic environments (Nasser & Sathiq, 2016).
Pharmacological Research
Neurokinin-1 Receptor Antagonists : Research has shown the utility of compounds related to this compound in developing neurokinin-1 receptor antagonists, which have potential applications in treating emesis and depression (Harrison et al., 2001).
Molecular Conformation Studies : Computational studies on related sulfonamides have been conducted to understand their molecular conformation, NMR chemical shifts, and vibrational transitions, providing valuable insights for drug design (Karabacak et al., 2010).
Chemical Structure and Properties
Structural Analysis : Studies on nimesulide triazole derivatives, structurally akin to this compound, have been conducted to analyze their crystal structures and intermolecular interactions, which are crucial for understanding their chemical behavior (Dey et al., 2015).
Synthesis of Heterocycles : The compound has been used in the synthesis of various heterocycles, such as morpholines and piperazines, which are important in pharmaceuticals and organic chemistry (Matlock et al., 2015).
Miscellaneous Applications
- Antimicrobial Activity : Derivatives of morpholine-containing compounds, similar to this compound, have shown promising antimicrobial activity, suggesting their potential in developing new antimicrobial substances (Yeromina et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-7-12(9,10)5-6-4-8-2-3-11-6;/h6-8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMYSIFXZQIKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CNCCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)
![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)

![4-(4-Fluorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B3010336.png)

![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)
![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)
![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)
![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)
